molecular formula C13H12N2O2S B15347372 N-(4-Methoxyphenyl)-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide CAS No. 97936-30-6

N-(4-Methoxyphenyl)-2-sulfanylidene-1,2-dihydropyridine-3-carboxamide

Cat. No.: B15347372
CAS No.: 97936-30-6
M. Wt: 260.31 g/mol
InChI Key: YRMPHGCTUFSBBK-UHFFFAOYSA-N
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Description

1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide is a chemical compound belonging to the class of thiazolidinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride followed by cyclization with thiourea. The reaction conditions include refluxing in an appropriate solvent, such as ethanol or methanol, under acidic or neutral conditions.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the thioxo group to a thiol group.

  • Substitution: Substitution reactions at the pyridine ring can introduce various functional groups, enhancing the compound's reactivity and utility.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products: Oxo derivatives of the thiazolidinone ring.

  • Reduction products: Thiol derivatives of the thiazolidinone ring.

  • Substitution products: Derivatives with various functional groups on the pyridine ring.

Scientific Research Applications

1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide has found applications in several scientific research areas:

  • Medicinal Chemistry: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Material Science: Its derivatives are used in the development of advanced materials with unique electronic and optical properties.

  • Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

1,2-Dihydro-N-(4-methoxyphenyl)-2-thioxo-3-Pyridinecarboxamide is structurally similar to other thiazolidinone derivatives, such as:

  • Thiazolidine-2,4-dione

  • 2-Thioxo-3-H-pyridinecarboxamide

  • N-(4-methoxyphenyl)-2-thioxo-3-pyridinecarboxamide

Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

97936-30-6

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-sulfanylidene-1H-pyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-17-10-6-4-9(5-7-10)15-12(16)11-3-2-8-14-13(11)18/h2-8H,1H3,(H,14,18)(H,15,16)

InChI Key

YRMPHGCTUFSBBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CNC2=S

Origin of Product

United States

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